molecular formula C17H16N2OS B2726898 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 313662-21-4

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B2726898
CAS No.: 313662-21-4
M. Wt: 296.39
InChI Key: RRSZQHMNANZESX-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a high-purity chemical compound designed for research and development applications. This benzothiazole derivative is part of a class of compounds recognized for their significant potential in medicinal chemistry and drug discovery. Benzothiazole scaffolds are extensively investigated for their multifaceted biological activities. Recent scientific literature highlights related compounds as potent multifunctional agents in neurodegenerative disease research, demonstrating inhibitory activity against key enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are relevant targets for conditions such as Alzheimer's disease . Furthermore, similar benzothiazole structures have shown promise in other therapeutic areas, including serving as neuronal nitric oxide synthase (nNOS) inhibitors with neuroprotecting effects in model systems and exhibiting potential as alpha-glucosidase inhibitors for antidiabetic research . The structural features of this compound, including the 4,6-dimethylbenzothiazole moiety and the 4-methylbenzamide group, make it a valuable intermediate for synthesizing novel derivatives or a reference standard for biochemical screening. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-4-6-13(7-5-10)16(20)19-17-18-15-12(3)8-11(2)9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSZQHMNANZESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole or benzamide derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole-Based HDAC Inhibitors

highlights benzamide-containing HDAC inhibitors with structural parallels. For example:

  • Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide shares the 4-methylbenzamide group but incorporates a hexyl linker and an aminophenyl substituent. It exhibits potent inhibition of HDAC1 (IC₅₀ = 0.12 µM) and HDAC3 (IC₅₀ = 0.09 µM), indicating dual activity .
  • Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide differs by a fluorine substituent, reducing potency (HDAC1 IC₅₀ = 1.3 µM; HDAC3 IC₅₀ = 0.8 µM) but enhancing HDAC3 selectivity .

Comparison: The target compound lacks the hexyl linker and aminophenyl groups of Compounds 109/136, which are critical for HDAC binding. Its 4,6-dimethylbenzothiazole core may instead modulate solubility or off-target interactions.

Piperidine-Carboxamide-Benzothiazole Derivatives

lists two analogs with the 4,6-dimethylbenzothiazole group but differing in substituents:

Compound ID Substituent Molecular Formula Molecular Weight Available Quantity
C797-0227 2-Bromophenylmethyl-piperidine C₂₂H₂₄BrN₃OS 458.42 33 mg
C797-0231 4-Propoxyphenylmethyl-piperidine C₂₅H₃₁N₃O₂S 437.6 33 mg

The bromo- and propoxy-substituted analogs in may exhibit altered pharmacokinetics due to bulkier substituents .

Benzothiazol-2-Amine Derivatives

describes compounds with benzothiazole cores modified with amine-linked groups:

  • Entry 9 : N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine (C₁₅H₁₈N₄S) introduces an imidazole-propyl chain, likely enhancing hydrogen-bonding capacity.
  • Entry 10 : N-[1-(1,3-Benzothiazol-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazol-4-amine (C₁₅H₁₈N₄S) incorporates a pyrazole group, which may confer metabolic stability.

Comparison : The target compound’s benzamide group replaces the amine linkage, altering electronic properties (e.g., resonance effects) and possibly binding affinity to targets like HDACs or kinases .

Key Differentiators of N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Structural Simplicity : Unlike piperidine-carboxamide derivatives (), the absence of a bulky linker may enhance synthetic accessibility and oral bioavailability.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in oncology and antimicrobial research. The following sections will present a detailed discussion of its synthesis, biological mechanisms, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2OS
  • CAS Number : 313662-21-4
  • Molecular Weight : 284.39 g/mol

Structural Representation

The compound features a benzothiazole ring with two methyl groups at positions 4 and 6, and a para-methylbenzamide moiety. This unique structure contributes to its biological properties.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Intercalation : The benzothiazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against various pathogens.

Anticancer Activity

Research indicates that compounds within the benzothiazole family can exhibit significant anticancer properties. For example, a study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results showed that these compounds induced apoptosis and DNA damage in hypoxic conditions commonly found in tumors .

Case Study Data

CompoundCell LineIC50 (µM)Mechanism
Benzothiazole Derivative AA54912.5Apoptosis induction
Benzothiazole Derivative BWM11515.0DNA intercalation
This compoundA549TBDTBD

The specific IC50 values for this compound are yet to be determined but are expected to fall within similar ranges based on structural activity relationships observed in related compounds.

Antimicrobial Activity

The compound has also been investigated for its potential as an antimicrobial agent. Initial screenings have shown efficacy against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the exact mechanisms of action and spectrum of activity.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : 4,6-dimethyl-2-aminobenzothiazole and 4-methylbenzoyl chloride.
  • Reaction Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.

Industrial Production Considerations

For industrial applications, optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity. Continuous flow reactors may be employed for enhanced efficiency.

Q & A

Basic: What are the optimal synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide?

The synthesis typically involves acylative coupling between a 2-aminobenzothiazole derivative and a substituted benzoyl chloride. Key steps include:

  • Thiazole Ring Formation : Reacting 2-aminobenzothiazole precursors (e.g., 4,6-dimethyl-1,3-benzothiazol-2-amine) with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Reflux Conditions : Ethanol or dichloromethane as solvents, with catalytic acetic acid to promote nucleophilic acyl substitution .
  • Yield Optimization : Yields range from 78–90% depending on solvent purity and reaction time .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methyl groups at C4/C6 of benzothiazole and C4 of benzamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

Basic: What preliminary biological activities have been reported for this compound?

  • Enzyme Inhibition : Derivatives show activity against kinases and hydrolases, with IC50_{50} values in the µM range .
  • Anticancer Potential : Structural analogs inhibit VEGF signaling pathways, suggesting anti-angiogenic applications .
  • Antimicrobial Screening : Thiazole derivatives exhibit moderate activity against bacterial/fungal strains .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst choice):

  • Base Selection : Triethylamine (CH2 _2Cl2 _2) vs. pyridine (DMF) alters reaction kinetics and by-product formation .
  • Temperature Control : Reflux at 80°C (ethanol) vs. room temperature (CH2 _2Cl2 _2) impacts intermediate stability .
  • Validation : Replicate protocols with controlled variables and characterize by-products via LC-MS .

Advanced: What role does crystallography play in understanding this compound’s structure-activity relationship (SAR)?

  • SHELX Refinement : Resolves bond lengths/angles (e.g., C–S bond in thiazole: 1.74 Å) and confirms stereoelectronic effects .
  • Hydrogen Bonding Networks : Crystal structures reveal interactions (e.g., N–H···O) that stabilize the bioactive conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify methyl groups on benzothiazole (C4/C6) or benzamide (C4) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace benzothiazole with oxadiazole or triazole to compare target affinity .
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., VEGF) .

Advanced: What mechanistic insights exist for its enzyme inhibition?

  • Competitive Binding : Derivatives occupy ATP-binding pockets in kinases, confirmed via kinetic assays (e.g., Lineweaver-Burk plots) .
  • Transition-State Mimicry : The benzothiazole moiety mimics peptide substrates in hydrolases, as shown in X-ray co-crystals .

Advanced: How can spectrofluorometric methods determine its purity or interactions?

  • Fluorescence Quenching : Monitor emission at λem_{em} = 450 nm (excitation at 350 nm) to detect aggregation or ligand binding .
  • Quantum Yield Calculation : Compare with standards (e.g., quinine sulfate) to assess photostability .

Advanced: What challenges arise in scaling up synthesis for industrial applications?

  • Continuous Flow Systems : Improve yield consistency and reduce solvent waste vs. batch reactions .
  • Catalytic Efficiency : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability but require rigorous impurity profiling .

Advanced: How are analytical challenges addressed in quantifying trace impurities?

  • HPLC-PDA : Detect impurities at <0.1% using C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C/H/N/S content .

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